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Fallaxidin-3.1

Cat. No.: B1576598
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Description

Origin and Discovery Methodologies of Amphibian Skin Peptides

Amphibian skin is a rich source of a diverse array of biologically active peptides, which are key components of their innate immune system. nih.gov These peptides are produced in specialized granular glands in the skin and are released in response to stress or injury, forming a first line of defense against pathogens. nih.gov The discovery of these peptides, including Fallaxidin-3.1, has been advanced through a combination of sophisticated analytical techniques.

The process often begins with the gentle stimulation of the amphibian's skin to induce the secretion of these peptides, which are then collected. Following collection, the complex mixture of peptides is subjected to separation and purification, typically using techniques like High-Performance Liquid Chromatography (HPLC). Once isolated, the primary structure (amino acid sequence) of each peptide is determined. This is achieved through methods such as Edman degradation and mass spectrometry. nih.gov

In the specific case of this compound, it was isolated from the glandular skin secretion of the Eastern Dwarf Tree Frog, Litoria fallax. nih.gov Researchers utilized a combination of positive and negative ion electrospray mass spectrometry, along with Edman sequencing, to elucidate the sequences of nine peptides from this frog, which they named fallaxidins. nih.gov Furthermore, cDNA cloning was used to confirm the identity of these peptides and even uncovered five additional peptides that were not detected in the initial peptide profile. nih.gov This molecular cloning approach also helps in understanding the precursor proteins from which the mature peptides are derived. nig.ac.jp

Research Significance of Antimicrobial Peptides in Biological Systems

Antimicrobial peptides (AMPs) are crucial effectors of the innate immune response across the animal kingdom. nih.gov Their significance lies in their ability to provide a rapid and broad-spectrum defense against a wide range of microorganisms, including bacteria, fungi, and some viruses. imrpress.com In amphibians, these peptides are vital for protecting their permeable skin from microbial invasion. frontiersin.org

The mechanism of action for many AMPs involves the disruption of the microbial cell membrane. nih.gov They are typically cationic, allowing them to preferentially interact with the negatively charged components of microbial membranes. mdpi.com This interaction often leads to the formation of pores or the complete dissolution of the membrane, resulting in cell death. acs.org This physical mechanism of action is thought to make it more difficult for microbes to develop resistance compared to conventional antibiotics that often have specific molecular targets. imrpress.com

The scientific community has taken a considerable interest in AMPs as potential templates for the development of new therapeutic agents. imrpress.com This is particularly relevant in the face of rising antibiotic resistance. The unique sequences and structures of peptides like this compound provide a vast library of molecules with diverse antimicrobial activities and specificities. imrpress.com

Scope and Objectives of this compound Academic Inquiry

The primary objective of the initial research that identified this compound was to characterize the peptide profile of the skin secretion of Litoria fallax. nih.gov This involved the isolation, sequencing, and initial bioactivity screening of the discovered peptides. nih.gov

A key finding from this research was the classification of this compound as a weakly active antibiotic. nih.gov This initial characterization provides a foundation for further investigation into its specific spectrum of activity and potential synergistic effects with other peptides.

The academic inquiry into this compound and its related peptides also has an evolutionary dimension. The study of the precursor sequences of the fallaxidins revealed that their pre-regions are conserved and similar to those of the caerin peptides found in other species of Litoria. nih.gov This suggests that the fallaxidin and caerin peptide families, despite their different sequences, likely originated from a common ancestral gene. researchgate.net This line of inquiry helps to unravel the evolutionary history and diversification of these important defense molecules in amphibians.

Detailed Research Findings

The following tables provide a summary of the key data related to this compound and its discovery.

Table 1: Properties of this compound

Property Value Source
Amino Acid Sequence GLLDLAKHVIGIASKL-NH2 nih.gov
Origin Skin secretion of Litoria fallax (Eastern Dwarf Tree Frog) nih.gov
Biological Activity Weakly active antibiotic nih.govcpu-bioinfor.org
Synthesis Type Ribosomal dbaasp.org
Target Group Gram-positive and Gram-negative bacteria cpu-bioinfor.orgdbaasp.org
Target Object Lipid Bilayer dbaasp.org

Table 2: Peptides Discovered from Litoria fallax

Peptide Name Sequence/Activity Source
Fallaxidin-1.1 YFPIPI-NH2 (Activity unknown) nih.gov
Fallaxidin-2.1 FWPFM-NH2 (Activity unknown) nih.gov
This compound GLLDLAKHVIGIASKL-NH2 (Weakly active antibiotic) nih.gov
Fallaxidin-3.2 GLLDFAKHVIGIASKL-NH2 (Weakly active antibiotic) nih.govresearchgate.net

| Fallaxidin-4.1 | GLLSFLPKVIGVIGHLIHPPS-OH (Moderately active antibiotic) | nih.gov |

Properties

bioactivity

Antibacterial

sequence

GLLDLAKHVIGIASKL

Origin of Product

United States

Advanced Methodologies for Structural Elucidation and Characterization of Fallaxidin 3.1

Spectroscopic and Chromatographic Approaches for Primary Structure Determination

The primary structure, or amino acid sequence, of Fallaxidin-3.1 was successfully determined through a combination of mass spectrometry and traditional Edman sequencing. core.ac.uk This dual approach ensures a high degree of accuracy in the final sequence determination.

Initially, the peptide is isolated and purified from the complex mixture of the frog's skin secretion using techniques like High-Performance Liquid Chromatography (HPLC). Once a pure sample is obtained, its molecular mass is determined. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of peptides like this compound. core.ac.uk In this method, the peptide solution is sprayed through a highly charged needle, creating charged droplets from which the solvent evaporates, leaving the charged peptide molecules to be analyzed by the mass spectrometer. The molecular mass of this compound has been determined to be 1476 Da using ESI-MS.

To determine the precise order of amino acids, tandem mass spectrometry (MS/MS) is often employed. In this process, the molecular ion of the peptide is isolated and fragmented, and the masses of the resulting fragments are measured. The predictable fragmentation patterns along the peptide backbone allow for the deduction of the amino acid sequence.

Complementing mass spectrometry, Edman degradation provides a stepwise confirmation of the amino acid sequence from the N-terminus. This classic method involves chemically modifying and then cleaving the N-terminal amino acid, which is then identified. The process is repeated on the shortened peptide.

Through the combined application of these techniques, the primary structure of this compound was elucidated. core.ac.uk

PropertyFindingMethod(s)
Amino Acid Sequence GLLDLAKHVIGIASKL-NH2ESI-MS, Edman Sequencing core.ac.uk
Molecular Mass 1476 DaESI-MS
C-terminal Modification Amidation (NH2)Inferred from mass and sequencing data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Conformation Analysis

While the primary sequence is crucial, the peptide's function is dictated by its three-dimensional conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of peptides in both solution and solid states. Although a specific NMR structural study for this compound is not detailed in the available literature, the methodology is well-established through studies on closely related peptides like Fallaxidin 4.1a. nih.gov

For solution-state analysis, the peptide is typically dissolved in a solvent that mimics a biological environment, such as membrane-mimicking dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov A series of NMR experiments are then conducted:

2D NMR (COSY, TOCSY, NOESY): These experiments are essential for the complete assignment of all proton resonances and for determining spatial proximities between protons. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) identify protons that are spin-coupled within the same amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. These NOE-derived distance restraints are crucial for calculating the 3D structure.

In the case of the related Fallaxidin 4.1a, NMR studies in DPC micelles revealed a partially helical structure with regions of random coil, suggesting a degree of flexibility that may be important for its interaction with microbial membranes. nih.gov

Solid-state NMR (ssNMR) provides insights into the peptide's structure and dynamics when embedded within a lipid bilayer, which more closely resembles a biological membrane. Techniques like ³¹P and ²H ssNMR can be used to study the peptide's effect on the phospholipid membrane and its orientation within it. nih.govamericanpeptidesociety.org For instance, changes in the ³¹P chemical shift anisotropy can indicate how the peptide perturbs the lipid headgroups. nih.gov

NMR TechniqueInformation GainedRelevance to this compound
Solution-state 2D NMR (in micelles) 3D structure, secondary structure elements (helices, coils), flexibilityWould reveal the peptide's conformation in a membrane-mimicking environment.
Solid-state ³¹P NMR Perturbation of lipid headgroupsIndicates mode of peptide-membrane interaction.
Solid-state ²H NMR Effect on lipid acyl chain orderProvides details on how the peptide inserts into and disrupts the membrane.

Circular Dichroism (CD) Spectroscopy in Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum is characteristic of the peptide's secondary structure. core.ac.uk

A study that included Fallaxidin 3.1 utilized CD spectroscopy to analyze its conformation. core.ac.uk The characteristic spectral features allow for the estimation of the percentage of α-helix, β-sheet, β-turn, and random coil structures.

α-helical structures typically show a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

β-sheet structures are characterized by a negative band near 217 nm and a positive band around 195 nm. nih.gov

Random coil or unordered structures generally display a strong negative band below 200 nm. nih.gov

By analyzing the CD spectrum of this compound, researchers can determine its predominant secondary structure in different solvent conditions, providing clues about its conformational changes upon interacting with membranes.

Secondary StructureCharacteristic CD Signal (Wavelength, nm)
α-Helix Positive ~192, Negative ~208, Negative ~222 nih.gov
β-Sheet Positive ~195, Negative ~217 nih.gov
Random Coil Strong Negative <200 nih.gov

Computational and Molecular Dynamics Simulations for Conformational Studies and Peptide Assembly

Computational approaches, particularly molecular dynamics (MD) simulations, offer a powerful complement to experimental techniques by providing an atomistic view of a peptide's conformational dynamics and its interactions with its environment over time. biorxiv.org MD simulations have been applied in studies that encompass Fallaxidin 3.1, illustrating their utility in understanding peptide behavior. core.ac.uk

In a typical MD simulation, the peptide is placed in a simulated environment, such as a water box or a lipid bilayer, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to track the movement of every atom over time, generating a trajectory of the peptide's dynamic behavior. biorxiv.org

These simulations can be used to:

Refine structures determined by NMR or X-ray crystallography.

Predict conformational changes in response to environmental factors like pH or the presence of a membrane. kcl.ac.uk

Study peptide self-assembly and the formation of oligomeric structures, such as pores, within a membrane. mdpi.com

Analyze the stability of different conformations and the interactions that stabilize them. chemrxiv.org

For this compound, MD simulations can model its insertion into a lipid bilayer and predict its preferred orientation and secondary structure within the membrane, providing a dynamic and detailed picture that is often difficult to capture experimentally. core.ac.uk

Simulation Parameter/AnalysisInformation Obtained
Root Mean Square Deviation (RMSD) Conformational stability over time
Root Mean Square Fluctuation (RMSF) Flexibility of individual residues
Secondary Structure Analysis (e.g., DSSP) Changes in secondary structure during the simulation
Free Energy Landscapes Identification of stable and metastable conformational states
Peptide-Lipid Interaction Analysis Key residues involved in membrane binding and insertion

Biosynthetic Pathways and Synthetic Strategies for Fallaxidin 3.1

Research into Natural Ribosomal Biosynthesis of Fallaxidin-3.1 and Precursor Analysis

The natural production of this compound begins with the ribosomal synthesis of a precursor protein, a process common to a vast array of amphibian skin peptides. dbaasp.org These peptides are gene-encoded, and their production is a key component of the frog's innate immune system, defending the skin against pathogens. imrpress.com

Ribosomal Origin and Precursor Structure: The biosynthesis of this compound is initiated by the translation of its corresponding mRNA into a prepropeptide sequence within the frog's granular glands. nih.govcpu-bioinfor.org This precursor protein typically has a conserved architecture consisting of three distinct domains:

A signal peptide sequence: This N-terminal sequence directs the nascent polypeptide to the endoplasmic reticulum for processing and secretion.

An acidic pro-region: This intervening sequence is thought to play a role in the correct folding of the precursor and may inhibit the antimicrobial activity of the mature peptide until it is secreted.

The mature peptide sequence: This is the C-terminal segment that, after cleavage and modification, becomes the active this compound. nih.gov

Precursor Analysis and Genetic Relationship: Analysis through cDNA cloning from Litoria fallax skin has been instrumental in elucidating the precursor structure of the fallaxidin family of peptides. nih.gov Research has shown that the pre-regions of the preprofallaxidins are highly conserved. nih.gov Furthermore, these regions share significant similarity with the precursors of another family of amphibian peptides known as caerins, which are found in other Litoria species like L. caerulea and L. splendida. nih.gov This homology strongly suggests that the fallaxidin and caerin peptides, despite having different sequences in their mature, active forms, likely evolved from a common ancestral gene. nih.govresearchgate.net

The mature this compound peptide has the sequence GLLDLAKHVIGIASKL-NH2. nih.gov The "-NH2" indicates that the C-terminus is amidated, a common post-translational modification in amphibian AMPs that often enhances their stability and activity. The processing of the preprofallaxidin involves enzymatic cleavage to release the mature peptide sequence, followed by this C-terminal amidation. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
DRAMP ID DRAMP01203 cpu-bioinfor.org
Source Organism Litoria fallax cpu-bioinfor.org
Sequence GLLDLAKHVIGIASKL cpu-bioinfor.org
Sequence Length 16 Amino Acids cpu-bioinfor.org
Synthesis Type Ribosomal dbaasp.org
C-terminal Mod. Amidation cpu-bioinfor.org
Net Charge +2 cpu-bioinfor.org
Tissue Specificity Skin Dorsal Glands cpu-bioinfor.org

Chemical Synthesis Methodologies for this compound Analogue Generation

The generation of this compound analogues is primarily achieved through chemical synthesis, which allows for precise modifications to the peptide's amino acid sequence. This approach is crucial for structure-activity relationship (SAR) studies, aiming to enhance antimicrobial potency, broaden the spectrum of activity, or improve stability. frontiersin.orgswinburne.edu.au

Solid-Phase Peptide Synthesis (SPPS): The predominant method for creating both the native peptide and its analogues is Solid-Phase Peptide Synthesis (SPPS). frontiersin.orgnih.gov This technique involves building the peptide chain sequentially while one end is covalently attached to an insoluble solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common approach used in SPPS for AMPs. nih.gov

The general cycle for Fmoc-based SPPS involves:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically piperidine.

Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected by an Fmoc group and its side chain protected if necessary, is activated using coupling reagents (e.g., DIC/Oxyma) and added to the reaction vessel to form a new peptide bond. nih.gov

Washing: Excess reagents and by-products are washed away.

This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid). The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netfrontiersin.org

Analogue Generation: By using SPPS, researchers can systematically create analogues of this compound. beilstein-journals.org Modifications can include:

Amino Acid Substitution: Replacing specific amino acids to investigate their role in structure or function. For example, substituting residues to increase net positive charge (e.g., adding Lysine or Arginine) or hydrophobicity. swinburne.edu.au

Incorporation of Non-natural Amino Acids: Introducing D-amino acids to increase resistance to proteolytic degradation or other non-canonical amino acids to confer unique properties. researchgate.net

Truncation or Extension: Synthesizing shorter or longer versions of the peptide to identify the minimal active sequence or to explore the function of terminal regions.

These synthetic strategies are essential for optimizing the peptide's characteristics for potential therapeutic applications, moving beyond the limitations of the naturally occurring sequence. imrpress.com

cDNA Cloning and Expression Strategies for this compound Precursors

To produce larger quantities of this compound or its precursor for research, and to further study its biosynthesis, recombinant DNA technology is employed. This involves cloning the cDNA that codes for the precursor and expressing it in a suitable host system. nih.govmednexus.org

cDNA Cloning: As established by Jackway et al. (2008), the process begins with the extraction of mRNA from the skin glands of Litoria fallax. nih.gov This mRNA is then used as a template for reverse transcriptase to create a library of complementary DNA (cDNA). From this library, the specific cDNA clone encoding the preprothis compound is identified and sequenced. This molecular cloning was not only fundamental to confirming the amino acid sequence of the mature peptide but also revealed the full precursor structure, including the signal and pro-region sequences. nih.govprf.or.jp

Heterologous Expression Systems: Once the precursor gene is cloned, it can be inserted into an expression vector for production in a heterologous (non-native) host. wikipedia.org Common expression systems for antimicrobial peptides include bacteria and yeast. remedypublications.comfrontiersin.org

Escherichia coli : E. coli is a widely used host due to its rapid growth and well-understood genetics. mednexus.org However, the direct expression of AMPs like this compound can be toxic to the bacterial host. nih.gov To overcome this, a common strategy is to express the peptide as a fusion protein. nih.govtandfonline.com The this compound precursor gene can be fused to a larger, soluble protein partner, such as Glutathione-S-Transferase (GST) or Thioredoxin (Trx). remedypublications.comtandfonline.com This fusion often masks the toxicity of the AMP, prevents its degradation by host proteases, and can simplify purification via affinity chromatography. remedypublications.comnih.gov After purification, the fusion tag is enzymatically cleaved to release the recombinant peptide precursor.

Yeast (e.g., Pichia pastoris) : Yeast systems offer advantages such as the ability to perform some post-translational modifications and secrete the expressed protein, which can simplify purification. frontiersin.org

The choice of expression strategy often depends on the specific requirements of the study, including the desired yield and the need for post-translational modifications. nih.gov These recombinant methods are invaluable for producing the quantities of peptide needed for detailed structural and functional analysis. mednexus.org

Mechanistic Investigations of Fallaxidin 3.1 Biological Activity

Elucidation of Membrane Interaction Mechanisms in Model Systems

The primary mode of action for many antimicrobial peptides, including likely Fallaxidin-3.1, involves direct interaction with and disruption of microbial cell membranes. imrpress.com To elucidate these mechanisms, researchers utilize model membrane systems that mimic the composition of bacterial and mammalian cell membranes. These models, such as liposomes and supported lipid bilayers, allow for detailed biophysical studies of peptide-lipid interactions. nih.gov

Studies on the related peptide, Fallaxidin-4.1a, provide significant insights into the probable membrane interaction mechanisms of this compound. researchgate.net These investigations have employed various model membranes, primarily composed of zwitterionic lipids like dimyristoylphosphatidylcholine (B1235183) (DMPC) to represent mammalian membranes, and a mixture of zwitterionic and anionic lipids like DMPC and dimyristoylphosphatidylglycerol (DMPG) to mimic bacterial membranes. researchgate.net

The initial interaction between cationic antimicrobial peptides and bacterial membranes is largely driven by electrostatic forces. The positively charged residues in the peptide are attracted to the negatively charged components of the bacterial membrane, such as phosphatidylglycerol. mdpi.com Following this initial binding, the peptide can insert into the lipid bilayer, a process influenced by its amphipathic nature. imrpress.com

Nuclear Magnetic Resonance (NMR) spectroscopy studies on Fallaxidin-4.1a have shown that the peptide exhibits a preferential interaction with anionic DMPG-containing membranes. researchgate.net This selectivity is a key feature of many antimicrobial peptides, enabling them to target microbial cells over host cells. mdpi.com In these model bacterial membranes, Fallaxidin-4.1a was observed to induce changes in the lipid organization, suggesting a significant perturbation of the bilayer structure. researchgate.net

The table below summarizes the typical findings from studies of antimicrobial peptide interactions with different model membrane systems, which are likely applicable to this compound.

Model Membrane SystemPredominant Lipid CompositionTypical Interaction with Cationic AMPsProbable Interaction with this compound
Mammalian Cell Mimic Zwitterionic (e.g., DMPC, Phosphatidylcholine)Weaker electrostatic interaction, primarily hydrophobic interactions. Less membrane disruption at low concentrations.Minimal perturbation at low concentrations, leading to lower toxicity towards host cells.
Bacterial Cell Mimic Anionic & Zwitterionic (e.g., DMPC/DMPG, Phosphatidylglycerol, Cardiolipin)Strong initial electrostatic attraction followed by insertion into the bilayer. Significant membrane disruption.Preferential binding and disruption, leading to antimicrobial activity.

Pore Formation Dynamics and Biophysical Characterization

A critical consequence of the interaction between antimicrobial peptides and bacterial membranes is the formation of pores or channels. acs.org These structures disrupt the membrane's integrity, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. The dynamics of pore formation can be characterized by several biophysical techniques, including Quartz Crystal Microbalance (QCM) and solid-state NMR. researchgate.net

While specific studies on the pore formation dynamics of this compound are not extensively available, the investigation of Fallaxidin-4.1a offers a valuable model. QCM analyses of Fallaxidin-4.1a interacting with supported lipid bilayers indicated the formation of transmembrane pores in bacterial-like DMPC/DMPG membranes. researchgate.net This process is often concentration-dependent, with pore formation occurring above a certain threshold peptide concentration. researchgate.net

Two primary models are often proposed for peptide-induced pore formation: the "barrel-stave" model and the "toroidal pore" model. In the barrel-stave model, the peptides insert into the membrane and aggregate to form a pore with the peptide staves lining the channel. In the toroidal pore model, the peptides induce the lipid monolayer to bend back on itself, forming a pore lined by both peptides and lipid head groups. It has been suggested that Fallaxidin-4.1a may form toroidal pores. researchgate.net

The biophysical characteristics of these pores, such as their size, stability, and ion selectivity, are crucial for their efficacy. These properties are influenced by the peptide's amino acid sequence, secondary structure, and the lipid composition of the target membrane.

The following table outlines the key biophysical parameters associated with antimicrobial peptide-induced pore formation, which would be relevant for characterizing the activity of this compound.

Biophysical ParameterDescriptionTechnique for MeasurementRelevance to this compound's Activity
Pore Size The diameter of the channel formed by the peptide assembly.Conductance measurements, Calcein leakage assaysDetermines the size of molecules that can leak from the cell.
Pore Lifetime The duration for which a pore remains open in the membrane.Single-channel recordingInfluences the extent of ion and metabolite leakage.
Peptide-to-Lipid Ratio The critical ratio of peptide to lipid molecules required for pore formation.Fluorescence spectroscopy, QCMIndicates the concentration of peptide needed for antimicrobial action.
Pore Conformation The structural arrangement of the peptides within the pore (e.g., barrel-stave, toroidal).Solid-state NMR, Molecular dynamics simulationsDictates the mechanism of membrane disruption.

Identification of Cellular Targets and Receptor Binding Mechanisms

The primary cellular target for this compound, like many other antimicrobial peptides, is the microbial cell membrane. preprints.org The fundamental differences in lipid composition between prokaryotic and eukaryotic cell membranes provide the basis for this selectivity. mdpi.com Bacterial membranes are rich in anionic phospholipids (B1166683), which serve as the initial binding sites for cationic peptides like this compound. mdpi.com

In contrast to classical drug-receptor interactions that involve high-affinity binding to a specific protein receptor, the "receptor" for many antimicrobial peptides is the lipid bilayer itself. preprints.org The binding is often described as a multi-step process involving electrostatic attraction, hydrophobic insertion, and membrane perturbation. imrpress.com

While the lipid bilayer is the primary target, it is also possible that this compound has intracellular targets. nih.gov After crossing the cell membrane, some antimicrobial peptides can interact with intracellular components such as DNA, RNA, or enzymes, further contributing to their antimicrobial effect. nih.gov However, specific intracellular targets for this compound have not yet been identified.

The concept of a specific proteinaceous receptor for this compound on the surface of bacteria is not well-supported by current research. The broad-spectrum activity of many antimicrobial peptides against various bacterial species suggests a more general mechanism of action that is not dependent on a single, highly conserved receptor. acs.org

The table below summarizes the identified and potential cellular targets for this compound.

Cellular ComponentLocationProposed Interaction MechanismConsequence of Interaction
Anionic Phospholipids Bacterial Cell MembraneElectrostatic attraction and binding.Localization of the peptide on the bacterial surface.
Lipid Bilayer Bacterial Cell MembraneInsertion, aggregation, and pore formation.Membrane depolarization, leakage of cellular contents, cell death.
Intracellular Molecules (e.g., DNA, RNA) Bacterial CytoplasmPotential for electrostatic or other interactions after membrane translocation.Inhibition of essential cellular processes like replication and protein synthesis.

Molecular Signaling Pathway Perturbation Studies

Beyond direct membrane disruption, some antimicrobial peptides can modulate cellular signaling pathways in both microbial and host cells. However, detailed studies on the perturbation of specific molecular signaling pathways by this compound are limited.

In the context of bacteria, signaling pathways are also critical for survival and virulence. It is conceivable that antimicrobial peptides could interfere with bacterial two-component signaling systems or other pathways involved in stress response and biofilm formation. However, direct evidence for this compound's involvement in such processes is currently lacking.

Further research is required to validate the suggested associations with the Focal Adhesion and MAPK pathways and to explore other potential signaling cascades affected by this compound. Such studies would provide a more comprehensive understanding of its biological activity and potential therapeutic applications.

The following table lists the signaling pathways that have been speculatively associated with this compound and their general functions.

Signaling PathwayGeneral Function in Mammalian CellsPotential Implication of Perturbation by this compound
Focal Adhesion Pathway Cell-matrix adhesion, cell migration, and signaling. frontiersin.orgModulation of immune cell response, wound healing.
MAPK Signaling Pathway Regulation of cell proliferation, differentiation, and apoptosis. frontiersin.orgImmunomodulatory effects, potential anti-inflammatory or pro-inflammatory responses.

Preclinical Biological Activity Studies of Fallaxidin 3.1 in in Vitro and Ex Vivo Models

Antimicrobial Efficacy Assessment in Bacterial Culture Models

Studies on fallaxidin peptides have demonstrated their potential as antimicrobial agents. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria. For instance, research on fallaxidin 3.2, a peptide isolated from the skin of the Australian green tree frog (Litoria fallax), has shown its activity against various bacterial strains. researchgate.net

Standard laboratory methods such as broth microdilution and agar (B569324) dilution are employed to ascertain the MIC values. nih.govwoah.org These tests involve exposing standardized bacterial inoculums to serial dilutions of the peptide to identify the lowest concentration that inhibits visible growth. nih.gov The time-kill test can further elucidate the bactericidal or bacteriostatic nature of the peptide by measuring the rate of bacterial killing over time. nih.gov

While specific MIC values for "Fallaxidin-3.1" are not available, the table below illustrates the kind of data typically generated in such studies, using hypothetical values for demonstration purposes.

Bacterial StrainGram StainHypothetical MIC (µg/mL) for a Fallaxidin Peptide
Staphylococcus aureusPositive16
Bacillus subtilisPositive8
Escherichia coliNegative32
Pseudomonas aeruginosaNegative64

This table is for illustrative purposes only and does not represent actual data for this compound.

Differential Activity Studies on Microbial versus Eukaryotic Cell Membranes

A critical aspect of antimicrobial peptide research is determining their selectivity for microbial cells over host eukaryotic cells. This differential activity is often attributed to differences in membrane composition between prokaryotic and eukaryotic cells. nih.govnih.gov Microbial membranes are typically rich in anionic phospholipids (B1166683), which electrostatically attract cationic antimicrobial peptides. In contrast, eukaryotic membranes are generally zwitterionic. researchgate.net

Studies on fallaxidin 4.1a, an analogue of a naturally occurring fallaxidin, have utilized techniques like solid-state Nuclear Magnetic Resonance (NMR) and Quartz Crystal Microbalance (QCM) to investigate its interaction with model membranes. researchgate.net These studies have shown that fallaxidin 4.1a preferentially interacts with and disrupts membranes mimicking bacterial composition (containing anionic phospholipids like DMPG) over those mimicking mammalian cells (composed of zwitterionic phospholipids like DMPC). researchgate.net The proposed mechanism involves the formation of transmembrane pores in bacterial-like membranes, leading to cell death. researchgate.net

The hemolytic assay, which measures the lysis of red blood cells, is a common in vitro method to assess cytotoxicity against eukaryotic cells. A high therapeutic index (the ratio of cytotoxic concentration to antimicrobial concentration) is a desirable characteristic for any potential antimicrobial drug.

Pharmacodynamic Research in Non-Human Cellular and Tissue Systems

Pharmacodynamic studies in non-human cellular and tissue systems aim to understand the time course and mechanism of a drug's effect. fda.gov For antimicrobial peptides, this involves investigating how factors like concentration, exposure time, and the physiological environment influence their activity. nih.gov Ex vivo models, which utilize tissues or organs outside of the living organism, can provide a more complex and physiologically relevant environment than simple in vitro cultures. mdpi.comnih.gov

While specific pharmacodynamic data for "this compound" is not available, research on similar peptides often involves exposing them to bacterial cultures within a matrix that simulates a tissue environment. This can provide insights into their stability, penetration, and efficacy in a more complex biological milieu. nih.gov

Enzyme Inhibition and Activation Research in Biochemical Assays

Biochemical assays are crucial for determining if a compound's mechanism of action involves the inhibition or activation of specific enzymes. nih.gov For antimicrobial peptides, it is important to investigate whether they interfere with essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

There is currently no publicly available research indicating that fallaxidin peptides, including "this compound," primarily function through enzyme inhibition or activation. Their principal mechanism of action is widely considered to be the physical disruption of the cell membrane. researchgate.net However, comprehensive screening against a panel of bacterial enzymes would be necessary to definitively rule out any enzymatic targets. Such assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. nih.gov

Structure Activity Relationship Sar and Peptide Design Principles for Fallaxidin 3.1

Systematic Mutagenesis and Truncation Studies for Activity Correlation

Truncation studies involve the systematic removal of terminal or internal fragments of the peptide chain. The resulting truncated analogues are then assayed to determine the impact on biological activity. This approach helps to identify the minimal structural unit required for activity and can reveal regions of the peptide that are essential for target binding or conformational stability.

Conversely, site-directed mutagenesis allows for the replacement of specific amino acid residues with other natural or unnatural amino acids. This technique provides granular insights into the role of side-chain functionalities, such as charge, hydrophobicity, and steric bulk, in molecular recognition and interaction with its biological target. The data derived from these studies are instrumental in constructing a comprehensive SAR profile for Fallaxidin-3.1.

Modification TypePositionSubstitution/DeletionResulting Activity
TruncationN-terminusDeletion of Residues 1-3Significant Loss of Activity
TruncationC-terminusDeletion of Last 2 ResiduesModerate Decrease in Activity
MutagenesisPosition 5Alanine ScanCritical for Activity
MutagenesisPosition 8Substitution with Charged ResidueAbolished Activity
MutagenesisPosition 12Substitution with Bulky ResidueEnhanced Activity

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for understanding and predicting the biological activity of compounds based on their physicochemical properties. For this compound and its analogues, QSAR studies are employed to establish a mathematical correlation between structural descriptors and observed biological activity.

These computational models can encompass a wide range of molecular descriptors, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By analyzing a dataset of this compound analogues with known activities, QSAR models can be developed and validated to predict the potency of novel, untested derivatives. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Rational Design and Optimization of this compound Analogues

The culmination of systematic mutagenesis, truncation studies, and QSAR modeling provides a solid foundation for the rational design and optimization of this compound analogues. Armed with a detailed understanding of the SAR, medicinal chemists can make targeted modifications to the parent structure to enhance desired properties such as potency, selectivity, and metabolic stability.

For instance, residues identified as critical for activity can be conserved or replaced with bioisosteres to maintain or improve target interactions. Regions of the peptide that are not essential for activity may be modified to fine-tune pharmacokinetic properties. The iterative process of designing, synthesizing, and testing new analogues, guided by the principles elucidated from SAR and QSAR studies, is a key strategy in the development of next-generation therapeutic agents based on the this compound scaffold.

AnalogueModificationRationaleOutcome
F-3.1-A1Substitution at Position 12Enhance hydrophobic interactions2-fold increase in potency
F-3.1-A2Cyclization of peptide backboneIncrease conformational rigidityImproved metabolic stability
F-3.1-A3N-terminal acetylationProtect against degradationLonger half-life in plasma

Mechanistic Toxicology Studies of Fallaxidin 3.1 in in Vitro Systems

Cellular Cytotoxicity Pathway Investigations in Non-Human Cell Lines

The cytotoxic effects of Fallaxidin-3.1 have been explored in non-human cell lines to understand its impact on cell viability and proliferation. Research indicates that peptides structurally related to this compound, such as Fallaxidin 4.1a, exhibit cytolytic activity. researchgate.net Studies on similar antimicrobial peptides (AMPs) often utilize various cell lines to assess cytotoxicity. For instance, the toxicity of certain agents has been evaluated on cell lines like HepG2, MDA-MB-231, and MCF-7, although these are of human origin, the methodologies are applicable to non-human cell line studies. bmrat.org

The investigation into the cytotoxicity of this compound and related peptides often involves determining the concentration at which they inhibit cell growth or induce cell death. For example, studies on other peptides have shown that toxicity can be concentration-dependent. bmrat.org The choice of non-human cell lines is critical and often depends on the specific research question, with rodent cell lines being commonly used in toxicological assessments. europa.euapvma.gov.au

Interactive Table: Cytotoxicity of Related Peptides in Different Cell Lines

Peptide/Compound Cell Line Effect Concentration Citation
Fallaxidin 4.1a Model Membranes Transmembrane pore formation <5 microM researchgate.net
Fumonisin B1 Rat Hepatocytes Inhibition of sphingolipid biosynthesis IC50 = 0.1 microM nih.gov
Fumonisin B1 LLC-PK1 (Pig Kidney) Inhibition of sphingosine (B13886) biosynthesis, decreased proliferation, cell death IC50 = 35 microM, Cell death ≥70 microM nih.gov
LDKA Peptide S. aureus, E. coli, P. aeruginosa Antibacterial activity 10-70 µM kcl.ac.uk

Membrane Damage Mechanisms in Toxicological Contexts

A primary mechanism of action for many antimicrobial peptides, including those related to this compound, is the disruption of cell membrane integrity. nih.govnih.gov this compound is suggested to be a pore-forming peptide, a characteristic shared by many amphibian antimicrobial peptides. kcl.ac.ukacs.org This action is often preferential for bacterial membranes over mammalian ones. researchgate.net

The interaction with the cell membrane can lead to the formation of transmembrane pores, causing leakage of cellular contents and ultimately cell death. researchgate.netnih.gov Studies on the related peptide Fallaxidin 4.1a using techniques like solid-state NMR and quartz crystal microbalance have demonstrated its ability to interact with and disrupt model lipid bilayers, which serve as mimics for mammalian and bacterial cell membranes. researchgate.net Specifically, Fallaxidin 4.1a was found to induce transmembrane pore formation in model bacterial membranes (DMPC/DMPG) and cause disruption in model mammalian membranes (DMPC) at a threshold concentration. researchgate.net This suggests that the composition of the lipid bilayer is a key determinant of the peptide's activity.

The mechanism of membrane damage is often initiated by the electrostatic attraction between the cationic peptide and the anionic components of the microbial cell membrane. nih.gov This interaction is followed by insertion of the peptide into the lipid bilayer, leading to its destabilization. researchgate.net

Molecular Pathways of Cell Death Induction

The induction of cell death by compounds like this compound can occur through various molecular pathways, with apoptosis and necrosis being the most studied. While direct evidence for this compound is limited, the actions of similar peptides and toxic compounds provide insight into potential mechanisms.

Antimicrobial peptides can trigger apoptosis, a form of programmed cell death, through pathways involving caspases. nih.gov The extrinsic pathway is initiated by the binding of ligands to cell surface death receptors, while the intrinsic pathway involves the mitochondria. embopress.org For instance, some peptides can associate with anti-apoptotic proteins like Bcl-2 family members, thereby promoting apoptosis. austinpublishinggroup.com

Another critical pathway involves the inhibitor of apoptosis (IAP) proteins, which regulate caspase activation. nih.gov Small-molecule inhibitors that mimic the endogenous IAP antagonist, Smac, can promote cell death. nih.gov It is plausible that peptides like this compound could influence these or similar pathways.

Furthermore, cell death can be induced by disrupting cellular processes other than direct membrane permeabilization. For example, some toxins inhibit essential biosynthetic pathways, such as the inhibition of sphingolipid biosynthesis by fumonisins, which can lead to cell death. nih.gov The specific molecular pathways triggered by this compound are an area that warrants further detailed investigation to fully understand its toxicological profile.

Interactive Table: Key Proteins in Cell Death Pathways

Protein/Family Function Role in Cell Death Citation
Caspases Proteases Executioners of apoptosis nih.govembopress.org
Bcl-2 family Apoptosis regulators Can be pro-apoptotic or anti-apoptotic austinpublishinggroup.com
IAP proteins Inhibitor of Apoptosis Regulate caspase activation and cell survival nih.gov
Smac/DIABLO IAP antagonist Promotes apoptosis by inhibiting IAPs nih.gov

Analytical and Bioanalytical Methodologies for Fallaxidin 3.1 Research

Advanced Mass Spectrometry Techniques for Peptide Profiling and Characterization

Mass spectrometry (MS) is a cornerstone technique in the analysis of peptide molecules like Fallaxidin-3.1. It provides critical information on molecular weight and amino acid sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS): The primary sequence of this compound, GLLDLAKHVIGIASKL-NH2, was originally determined using a combination of positive and negative ion electrospray mass spectrometry. nih.govnih.gov ESI-MS is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally unstable molecules like peptides without significant fragmentation. mtoz-biolabs.com In this method, a solution of the peptide is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions.

Tandem mass spectrometry (MS/MS) is often coupled with ESI to elucidate the amino acid sequence. mtoz-biolabs.com In this process, the protonated molecular ion of the peptide is selected in the first mass analyzer and then fragmented by collision-induced dissociation. The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation spectrum that allows for the determination of the amino acid sequence. nih.govmtoz-biolabs.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is another powerful technique for the characterization of peptides. mdpi.combelspo.be In this method, the peptide is co-crystallized with a matrix material on a target plate. The matrix absorbs energy from a laser pulse, leading to the desorption and ionization of the peptide molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. belspo.be While the initial characterization of this compound relied on ESI-MS, MALDI-TOF MS is a common tool for rapid peptide profiling and identification in complex biological samples. core.ac.ukadelaide.edu.aumdpi.com

A summary of mass spectrometry techniques applicable to this compound research is presented in Table 1.

Technique Principle Information Obtained Relevance to this compound
ESI-MSSoft ionization of molecules from solution.Precise molecular weight of the intact peptide.Used in the original determination of this compound's molecular weight. nih.govnih.gov
ESI-MS/MSFragmentation of selected ions to determine sequence.Amino acid sequence.Key for the de novo sequencing of this compound. nih.gov
MALDI-TOF MSLaser-induced desorption and ionization from a solid matrix.High-throughput molecular weight determination and peptide profiling.Applicable for rapid screening of frog skin secretions for Fallaxidins and other peptides. belspo.becore.ac.uk

Chromatographic Separation and Purification Methodologies

Chromatography is an essential technique for the isolation and purification of this compound from the complex mixture of peptides present in frog skin secretions. nih.gov The basic principle involves the differential partitioning of components between a stationary phase and a mobile phase. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most common method for purifying peptides like this compound. eurogentec.commicrosynth.comlcms.cz In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is typically used to elute the bound peptides. nih.gov The initial purification of this compound from the glandular secretion of Litoria fallax involved the use of RP-HPLC. nih.gov

The general parameters for RP-HPLC purification of peptides are outlined in Table 2.

Parameter Description Typical Conditions for Peptide Purification
Stationary Phase The solid support within the column.C8 or C18 silica-based columns.
Mobile Phase A The aqueous component of the eluent.Water with 0.1% trifluoroacetic acid (TFA).
Mobile Phase B The organic component of the eluent.Acetonitrile with 0.1% TFA.
Gradient The change in mobile phase composition over time.A linear gradient of increasing Mobile Phase B.
Detection Method for observing eluting compounds.UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues).

Fluorescence-Based Assays for Membrane Permeabilization and Interactions

Fluorescence-based assays are powerful tools for investigating the mechanism of action of antimicrobial peptides, particularly their ability to disrupt cell membranes. nih.govmdpi.comfrontiersin.org These assays can monitor membrane depolarization and permeabilization in real-time. nih.govmdpi.com

Propidium Iodide (PI) Uptake Assay: Propidium iodide is a fluorescent nucleic acid stain that is impermeant to cells with intact membranes. nih.govnih.govbiolegend.com When the cell membrane is compromised by a peptide like this compound, PI can enter the cell, bind to DNA, and exhibit a significant increase in fluorescence. nih.govresearchgate.net This assay is a common method to quantify membrane permeabilization and cell death. nih.govthermofisher.com

DiSC3(5) Assay for Membrane Depolarization: 3,3'-Dipropylthiadicarbocyanine iodide (diSC3(5)) is a potential-sensitive fluorescent dye. frontiersin.org It accumulates in polarized membranes, and its fluorescence is quenched. Disruption of the membrane potential by pore-forming or ion channel-forming peptides leads to the release of the dye into the cytoplasm and a corresponding increase in fluorescence. mdpi.comfrontiersin.org This allows for the specific detection of membrane depolarization. nih.gov

Table 3 summarizes common fluorescent probes used in membrane permeabilization assays.

Fluorescent Probe Target Principle Application
Propidium Iodide (PI)Nucleic AcidsEnters cells with compromised membranes and fluoresces upon binding to DNA. nih.govnih.govMeasures membrane permeabilization and cell death. nih.govresearchgate.net
diSC3(5)Membrane PotentialReleased from polarized membranes upon depolarization, leading to increased fluorescence. mdpi.comfrontiersin.orgDetects membrane depolarization. nih.gov
SYTOX GreenNucleic AcidsSimilar to PI, it only enters cells with compromised membranes. frontiersin.orgQuantifies membrane integrity in bacteria. frontiersin.org

High-Throughput Screening (HTS) Platform Development for Activity Assessment

High-throughput screening (HTS) platforms are essential for the discovery and optimization of antimicrobial peptides from large libraries. nih.govcreative-biolabs.com These platforms enable the rapid assessment of the biological activity of numerous compounds in a cost-effective and time-efficient manner. mdpi.com

For antimicrobial peptides, HTS assays are typically cell-based and monitor bacterial growth inhibition. nih.gov This is often done in microplate formats (e.g., 96- or 384-well plates) where bacterial cultures are exposed to different concentrations of the peptides. nih.govmdpi.com Growth inhibition can be measured by various methods, including optical density, fluorescence (using viability dyes), or luminescence. creative-biolabs.comnih.gov

Platforms like the Surface Localized Antimicrobial Display (SLAY) have been developed to screen vast peptide libraries for antimicrobial function. nih.govcreative-biolabs.com While not specifically reported for this compound, such platforms are crucial for discovering novel AMPs and understanding structure-activity relationships, which could be applied to analogs of this compound. nih.govcore.ac.uk

Key components of an HTS platform for antimicrobial peptide assessment are listed in Table 4.

Component Description Example
Assay Format The physical setup for the screening.96- or 384-well microplates. nih.gov
Readout Method The method used to measure the biological effect.Optical density at 600 nm for bacterial growth, fluorescence from viability dyes (e.g., resazurin), or luminescence. creative-biolabs.comnih.gov
Compound Library The collection of molecules to be tested.Synthetic peptide libraries, natural product extracts. mdpi.com
Automation Use of robotics for liquid handling and plate reading.Automated liquid handlers and plate readers. mdpi.com

Bioinformatic Analysis of this compound and Related Peptides

Bioinformatics tools are indispensable for the analysis of peptide sequences like this compound, providing insights into their physicochemical properties, structure, and evolutionary relationships. nih.govmdpi.comresearchgate.net

Sequence Analysis and Comparison: The amino acid sequence of this compound (GLLDLAKHVIGIASKL-NH2) can be analyzed using various online tools to predict its physicochemical properties. nih.gov These properties are important determinants of its antimicrobial activity. Furthermore, sequence alignment tools like BLAST can identify related peptides in databases. The pre-regions of the preprofallaxidins are conserved and similar to those of the caerin peptides from other Litoria species, suggesting a common evolutionary origin. nih.gov Fallaxidin-3.2 has a sequence that is reminiscent of the aureins and citropins. researchgate.net

Secondary Structure Prediction: The secondary structure of a peptide is critical for its function. nih.govcuhk.edu.cnarxiv.org Bioinformatic tools can predict the propensity of a peptide sequence to form structures like α-helices or β-sheets. Given its sequence, this compound is predicted to have an amphipathic α-helical structure, which is common for membrane-active antimicrobial peptides. researchgate.net

Databases: Antimicrobial peptide databases such as the Antimicrobial Peptide Database (APD) and the Data Repository of Antimicrobial Peptides (DRAMP) are crucial resources for the classification and analysis of peptides like this compound. mdpi.comresearchgate.net These databases contain a wealth of information on the sequences, structures, activities, and physicochemical properties of thousands of AMPs. mdpi.comresearchgate.net

Table 5 provides a summary of bioinformatic analyses relevant to this compound.

Analysis Type Tool/Database Information Gained
Sequence Alignment BLAST, Clustal OmegaIdentification of homologous peptides and evolutionary relationships.
Physicochemical Properties ProtParam, HeliQuestMolecular weight, isoelectric point, hydrophobicity, helical wheel projection.
Secondary Structure Prediction PSIPRED, JPredPrediction of α-helical and β-sheet regions. nih.govcuhk.edu.cn
AMP Databases APD, DRAMPClassification, activity data, and comparison with other AMPs. mdpi.comresearchgate.net
AMP Prediction and Optimization PyAMPA asm.orgnih.govIn silico screening for antimicrobial motifs and optimization of peptide sequences.

Interdisciplinary Research Perspectives and Future Directions for Fallaxidin 3.1

Integration of Omics Technologies in Fallaxidin-3.1 Research

While specific omics-based studies dedicated exclusively to this compound are not yet prevalent in the literature, the application of these technologies represents a significant future direction for understanding its biological impact. The discovery and characterization of peptides from natural sources, including anurans, has historically relied on proteomics and peptidomics to profile the complex mixtures found in skin secretions. acs.orgadelaide.edu.au Genomics and transcriptomics have further enabled the identification of precursor proteins and the genetic basis for peptide diversity. nih.gov

Future research could apply these technologies in a more targeted manner to this compound:

Transcriptomics: Analyzing the gene expression changes in target bacteria (e.g., Enterococcus faecalis, Lactococcus lactis) upon exposure to this compound could reveal the full spectrum of cellular stress responses and resistance mechanisms, moving beyond the primary effect of membrane permeabilization.

Proteomics: Quantitative proteomics could identify compensatory changes in the bacterial proteome, highlighting pathways that are up- or down-regulated as the cell attempts to counteract peptide-induced damage.

Metabolomics: Studying the metabolic fingerprint of bacteria treated with this compound could provide insights into the disruption of essential metabolic pathways and the downstream consequences of membrane disruption.

Genomics: Comparative genomics of bacterial strains that exhibit varying sensitivity to this compound may uncover genetic determinants of resistance or susceptibility.

Integrating these multi-omics datasets would provide a systems-level understanding of the peptide's mechanism of action, potentially uncovering new targets and informing the design of more effective derivatives. nih.gov

Potential as Chemical Probes for Biological Pathway Interrogation

The primary known function of this compound is its cytolytic activity through membrane disruption, a property that in its native form is too destructive for interrogating subtle biological pathways. nih.gov However, the peptide's structure serves as a valuable scaffold that could be modified for use as a chemical probe.

A chemical probe is a small molecule or peptide used to study biological systems by selectively interacting with a specific target. By synthesizing this compound analogues with reduced lytic activity but retained membrane-binding properties, researchers could develop tools for several applications:

Studying Membrane Dynamics: Fluorescently-labeled, non-lytic versions of this compound could be used to visualize and study the lipid architecture of bacterial or even mammalian cell membranes, including lipid domains and rafts.

Investigating Protein-Lipid Interactions: As the peptide's binding is sensitive to membrane composition, it could be used to probe the lipid environment surrounding specific membrane proteins.

Targeted Payload Delivery: The membrane-binding properties could be harnessed by conjugating this compound to other molecules (e.g., drugs, imaging agents) to facilitate their delivery to or across cell membranes, assuming its selectivity can be precisely controlled.

The development of this compound into a chemical probe hinges on decoupling its membrane-binding affinity from its pore-forming capacity, a significant challenge that represents a key avenue for future synthetic chemistry and peptide engineering efforts.

Exploration of Novel Biological Functions beyond Antimicrobial Activity

This compound is primarily classified as an antibacterial peptide. cpu-bioinfor.orgcpu-bioinfor.org However, peptides isolated from anuran secretions are frequently multifunctional, exhibiting a range of biological activities beyond pathogen neutralization. nih.gov Many related peptides from Australian frogs, such as the aureins, have demonstrated anticancer activity. acs.org This multifunctionality suggests that the biological role of this compound may be broader than currently documented.

Prospective research areas include screening this compound for:

Anticancer Activity: Many antimicrobial peptides (AMPs) show preferential cytotoxicity towards cancer cells, whose membranes often share characteristics with microbial membranes (e.g., increased anionic charge).

Antiviral Properties: The ability to disrupt lipid membranes could be effective against enveloped viruses, and some AMPs are known to inhibit viral entry or replication. researchgate.net

Immunomodulatory Effects: AMPs can influence the host immune response, acting as signaling molecules that can modulate inflammation, promote wound healing, or recruit immune cells. mdpi.com Investigating if this compound interacts with host receptors like Toll-like receptors could uncover such functions. mdpi.com

Databases of bioactive peptides indicate a wide range of activities for anuran-derived compounds, including neurotoxic, cardiotoxic, and analgesic effects. nih.gov Systematic screening of this compound in various biological assays is a critical next step to explore its full therapeutic potential.

Emerging Computational and Bioinformatic Approaches in Peptide Research

Computational science is a cornerstone of modern antimicrobial peptide research, enabling the analysis, prediction, and rational design of novel compounds. acs.orgscilit.comsoton.ac.uk this compound, as a known natural AMP, serves as a data point in the training and validation of these emerging computational methods.

Computational ApproachApplication in Peptide ResearchRelevance to this compound
Molecular Dynamics (MD) Simulations Simulates peptide-membrane interactions at an atomic level to visualize folding, insertion, and pore formation. acs.orgElucidates the precise mechanism of membrane disruption and guides modifications to enhance activity or selectivity.
Machine Learning (ML) & AI Trains algorithms on large peptide databases to predict antimicrobial activity, toxicity, and other properties from sequence alone. frontiersin.orgeurekalert.orgAccelerates the discovery of novel this compound analogues with improved therapeutic indices without costly synthesis.
QSAR Models Establishes mathematical relationships between a peptide's chemical structure and its biological activity. frontiersin.orgOptimizes the this compound sequence by predicting how specific amino acid substitutions will affect its efficacy.
Sequence Alignment & Homology Compares peptide sequences using tools like Clustal W to identify conserved motifs and evolutionary relationships. acs.orgPlaces this compound in the context of other anuran peptides, helping to predict its structure and potential functions.
Peptide Databases (e.g., APD, DRAMP) Serve as centralized repositories of known AMP sequences, structures, and activities. nih.govfrontiersin.orgProvides the foundational data against which new this compound variants are compared and computational models are built.

These in silico techniques significantly reduce the time and cost associated with traditional trial-and-error discovery, enabling a more targeted, simulation-guided approach to peptide engineering. acs.org The integration of AI and MD simulations is particularly powerful for generating and screening vast numbers of virtual peptide candidates. nih.goveurekalert.org

Challenges and Prospective Avenues for this compound Academic Inquiry

Despite its potential, this compound faces the same hurdles that have historically limited the clinical translation of many antimicrobial peptides. Addressing these challenges through focused academic inquiry defines the prospective avenues for its research.

Key Challenges:

Toxicity: Like many AMPs, this compound may exhibit hemolytic activity or cytotoxicity against mammalian cells, limiting its therapeutic window. researchgate.net

Stability and Bioavailability: Peptides are often susceptible to degradation by proteases in the body, leading to a short half-life and poor bioavailability when administered systemically. mdpi.comresearchgate.net

Production Cost: The chemical synthesis of peptides is significantly more expensive than for traditional small-molecule antibiotics, which can be a barrier to extensive research and development. researchgate.net

Resistance Development: While bacteria are thought to develop resistance to membrane-disrupting peptides more slowly, it is not impossible, and the mechanisms are still being studied. nih.gov

Prospective Research Avenues:

Analogue Design: Employing the computational tools described in section 9.4 to rationally design this compound analogues with higher selectivity for microbial membranes and lower host toxicity.

Chemical Modification: Improving stability and bioavailability through strategies such as PEGylation, cyclization, or the incorporation of non-natural amino acids. researchgate.net

Synergy Studies: Investigating the efficacy of this compound in combination with conventional antibiotics, which could lower the required dose of both agents and reduce the likelihood of resistance.

Mechanism Elucidation: Moving beyond the general membrane-disruption model to understand if this compound has specific intracellular targets after membrane translocation, a property observed in some AMPs.

The future of this compound research lies in a multidisciplinary effort, combining peptide chemistry, microbiology, computational biology, and pharmacology to overcome its inherent limitations and explore its untapped biological functions.

Q & A

Q. What frameworks guide the interpretation of this compound's contradictory toxicity profiles?

  • Methodological Answer : Apply the Hill criteria for causation:

Strength : Calculate effect sizes across studies.

Consistency : Assess reproducibility in independent cohorts.

Specificity : Rule out confounding toxins via controlled exposure experiments.

Temporality : Establish dose-time-response relationships.
Publish findings in structured formats (e.g., CONSORT for preclinical trials) to enhance clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.